![molecular formula C21H17F4N3O2 B2771041 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide CAS No. 946215-65-2](/img/structure/B2771041.png)
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a pyridazine ring, a butanamide group, and phenyl rings with fluorine and trifluoromethyl substitutions . These groups are common in many pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a butanamide group, and phenyl rings with fluorine and trifluoromethyl substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms and a pyridazine ring might bestow distinctive physical-chemical properties .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist
One study describes an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration. This compound, with a long central duration of action and high solubility in water, demonstrates efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Anticancer Activity
Another study focused on the synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives. These compounds were synthesized and demonstrated potent antioxidant activity in vitro, which suggests potential applications in cancer treatment (Mehvish & Kumar, 2022).
Antimicrobial Activity
Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown that these derivatives have significant antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Sarvaiya et al., 2019).
Pyrrolo[1,2-b]pyridazine Derivatives
The expedient new synthesis of pyrrolo[1,2-b]pyridazine derivatives from 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide has been documented. These derivatives may have various pharmaceutical applications due to their novel structures (Sagyam et al., 2009).
Polysubstituted Pyridazinones
Studies on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine have outlined a method for creating a variety of polyfunctional systems that could be useful in drug discovery, highlighting the versatility of pyridazinone scaffolds in medicinal chemistry (Pattison et al., 2009).
Indolylpyridazinone Derivatives
The efficient synthesis and reactions of novel indolylpyridazinone derivatives, with expected biological activity, have been reported. These derivatives were shown to have potential antibacterial activity, further emphasizing the utility of such compounds in developing new therapeutics (Abubshait, 2007).
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N3O2/c22-16-7-3-14(4-8-16)18-11-12-20(30)28(27-18)13-1-2-19(29)26-17-9-5-15(6-10-17)21(23,24)25/h3-12H,1-2,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJDPUNFNBAVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.